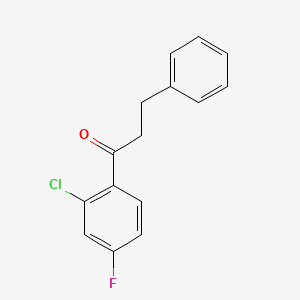

2'-氯-4'-氟-3-苯基丙酰苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves halogenation, where chloro and fluoro groups are introduced into aromatic compounds. For instance, organotin esters of halogenated aromatic compounds have been synthesized and characterized, as seen in the study of organotin esterification of (E)-3-(3-fluoro-phenyl)-2-(4-chlorophenyl)-2-propenoic acid . Although the synthesis of "2'-Chloro-4'-fluoro-3-phenylpropiophenone" is not described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

Molecular structure analysis of halogenated aromatic compounds is often performed using spectroscopic methods such as NMR, FT-IR, and Raman spectroscopy. For example, the molecular structural dimerization of 2-chloro-5-fluoro phenol was optimized and characterized using these techniques . The molecular structure of "2'-Chloro-4'-fluoro-3-phenylpropiophenone" would likely be analyzed using similar methods to determine its conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted aromatic compounds can be inferred from studies like the one on the reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, which is used in the quantitative analysis of lignins . The presence of halogen groups can influence the reactivity of the compound, affecting its participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms. For instance, the electrochemical properties of chlorinated phenols were studied using a boron-doped diamond microelectrode, demonstrating the impact of chlorine substituents on the electrochemical behavior of these compounds . Similarly, the presence of chloro and fluoro groups in "2'-Chloro-4'-fluoro-3-phenylpropiophenone" would affect its physical properties like solubility, melting point, and boiling point, as well as its chemical properties such as reactivity and stability.

科学研究应用

氟邻苯二酚的酶促生产

该化合物用于氟邻苯二酚的酶促生产。 氟邻苯二酚是合成各种药物和农药的重要中间体,由于其独特的氟取代,可显著改变生物活性 .

胺化反应

2'-氯-4'-氟-3-苯基丙酰苯酮: 作为胺化反应的反应物。 这些反应对于将氨基引入有机化合物至关重要,这是合成许多药物和特种化学品的关键步骤 .

用于有氧氧化偶联的催化配体

该化合物用作催化配体,通过二甲苯的有氧氧化偶联进行四甲基联苯的区域选择性制备。 该过程由钯催化,在有机合成领域,特别是在过渡金属催化配体的创造方面具有重要意义 .

分子量测定

该化合物的分子量为 262.71 g/mol,使其适合用作质谱法中的标准品。 该应用对于确定各种研究领域中未知化合物的分子量和结构至关重要 .

物理性质分析

该化合物的熔点、沸点和密度是重要的物理性质,可以分析以了解其在不同状态下的行为。 这些信息对于研究人员在不同温度和压力条件下研究该化合物应用非常有价值 .

作用机制

安全和危害

The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

属性

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-14-10-12(17)7-8-13(14)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDMUZBAJPZJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643989 |

Source

|

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898764-57-3 |

Source

|

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327317.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1327318.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone](/img/structure/B1327319.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)

![3,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327329.png)

![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)